Potassium benzoate
Overview
Description
Synthesis Analysis
Potassium benzoate is synthesized through various chemical reactions. One method involves the reaction of 2-methylsufonyl4, 6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide to obtain herbicidal compounds, indicating the versatility of potassium benzoate derivatives in agrochemical applications (Waghmare et al., 2013). Another synthesis approach involves electrolytic oxidation of benzyl alcohol at a carbon anode in the presence of iodonium ion, generated by the electrooxidation of iodide ion, to prepare benzyl benzoate (Dixit et al., 1982).
Molecular Structure Analysis
The molecular structure of potassium benzoate is characterized by its benzoate ion (C7H5O2-) and potassium ion (K+). This ionic structure plays a critical role in its chemical reactivity and solubility in water. The analysis of its structure through methods such as X-ray powder diffraction (XRD) provides insights into its crystalline form and interaction mechanisms (Yang et al., 2009).
Chemical Reactions and Properties
Potassium benzoate undergoes various chemical reactions that demonstrate its reactivity and application potential. For instance, the decarboxylative olefination of potassium benzoates with alkynes using a bimetallic catalysis strategy highlights its utility in organic synthesis, producing styrene derivatives (Khalaj et al., 2018).
Physical Properties Analysis
The physical properties of potassium benzoate, such as its crystalline structure, melting point, and solubility, are essential for its application in various industries. It crystallizes from water as colorless plates and does not contain water of crystallization, indicating its stable physical form. Its melting point, determined through differential scanning calorimetry (DSC), provides information on its thermal stability (Whelan & Elischer, 1984).
Chemical Properties Analysis
The chemical properties of potassium benzoate, such as its reactivity with other compounds and its behavior under various conditions, are influenced by its molecular structure. For instance, its reactivity in benzoate-coenzyme A ligase-catalyzed reactions highlights its role in biochemical processes, emphasizing the biological significance of its chemical properties (Geissler et al., 1988).
Scientific Research Applications
Food and Beverage Preservation
Potassium benzoate is extensively used in the food and beverage industry as a preservative. Its effectiveness in inhibiting the growth of mold, yeast, and certain bacteria is well-documented. However, there are concerns regarding its complete safety. Studies have shown that benzoate can react with ascorbic acid in drinks to produce benzene, a known carcinogen. Despite these concerns, potassium benzoate remains a widely used preservative due to its efficacy in extending the shelf life of food products (Piper & Piper, 2017).
Potential Therapeutic Applications
Recent research indicates that potassium benzoate may have therapeutic potential beyond its preservative role. For instance, derivatives of potassium benzoate, such as potassium 2‐(1‐hydroxypentyl)‐benzoate, have shown neuroprotective effects against conditions like acute cerebral ischemia, vascular dementia, and Alzheimer's disease. These studies suggest that potassium benzoate derivatives might be advantageous in treating various neurodegenerative disorders, including multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease (Yu et al., 2022).
Genotoxicity and Cytotoxicity Studies
Several studies have evaluated the genotoxic and cytotoxic effects of potassium benzoate. For example, research has indicated that potassium benzoate can induce teratogenic effects, particularly on eye development in animal models. These findings suggest the need for more comprehensive studies to understand the specific and general effects of potassium benzoate (Afshar et al., 2013). Additionally, other research has shown that potassium benzoate can cause chromosome aberrations in cultured human lymphocytes and be mutagenic toward mitochondrial DNA in yeast cells, raising concerns about its widespread use in food products (Zengin et al., 2011).
Analytical Methods for Detection
Advancements in analytical methods have enabled more precise detection of potassium benzoate in various products. For instance, novel RP-HPLC methods using C18-bonded monolithic silica columns have been developed for the simultaneous determination of potassium benzoate in food and beverage products. These methods offer higher accuracy and sensitivity in detecting and quantifying potassium benzoate, facilitating better quality control and compliance with regulatory standards (Can et al., 2011).
Agricultural Applications
In the agricultural sector, potassium benzoate has been explored for its herbicidal properties. Research has been conducted on synthesizing derivatives of potassium benzoate that demonstrate herbicidal activity. These studies are part of the ongoing effort to develop more effective and environmentally friendly herbicides for agricultural use (Waghmare et al., 2013).
Safety And Hazards
Potassium benzoate is generally considered safe when ingested in small amounts2. However, some people may experience an allergic reaction2. There are concerns about long-term exposure to benzoate preservatives1. In warm conditions or with exposure to ultraviolet light, potassium benzoate can react with certain chemicals to form benzene, a chemical that can cause leukemia1.
Future Directions
The safety of potassium benzoate is still under investigation. The Food and Drug Administration (FDA) has yet to make a specific ruling about potassium benzoate1. More research is needed to determine whether it increases ADHD or cancer risk2. The global Potassium Benzoate market is anticipated to grow at a CAGR of 4.56% during the forecast period until 20346.
properties
IUPAC Name |
potassium;benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEFZNCEHLXOMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027219 | |
Record name | Potassium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White crystalline powder, White solid; [Reference #1] White powder; [Aldrich MSDS] | |
Record name | Benzoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | POTASSIUM BENZOATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Potassium benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9505 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium benzoate | |
CAS RN |
582-25-2 | |
Record name | Potassium benzoate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Potassium benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763YQN2K7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator | |
Record name | POTASSIUM BENZOATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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